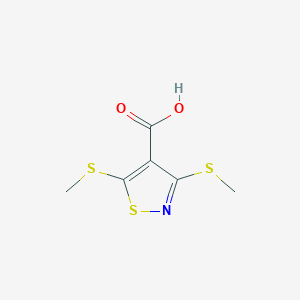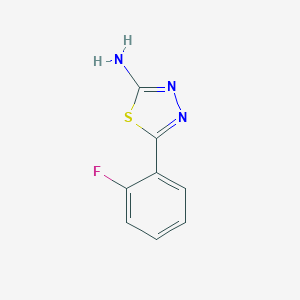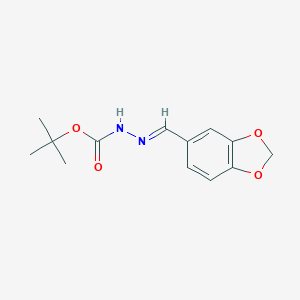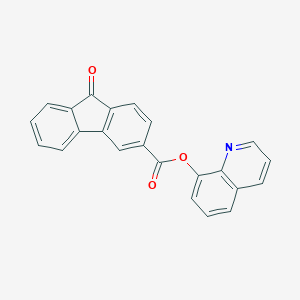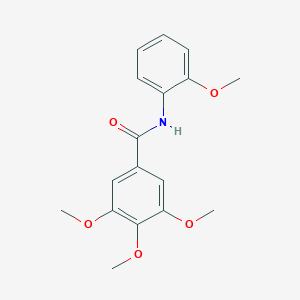![molecular formula C10H15N3O5 B188003 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol CAS No. 268216-95-1](/img/structure/B188003.png)
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol, commonly known as DA-9701, is a novel compound that has been extensively studied for its therapeutic potential. This compound is a combination of two natural compounds, berberine and fennel oil, and has been found to have a wide range of pharmacological effects.
Mecanismo De Acción
The mechanism of action of DA-9701 is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the gastrointestinal tract. It has been found to increase the release of acetylcholine, which enhances gastrointestinal motility. It also inhibits the release of substance P, which reduces inflammation in the gastrointestinal tract.
Efectos Bioquímicos Y Fisiológicos
DA-9701 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase gastrointestinal motility, reduce inflammation, and enhance the secretion of digestive enzymes. It has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DA-9701 in lab experiments is its well-established safety profile. It has been extensively studied in preclinical and clinical trials and has been found to be safe and well-tolerated. However, one of the limitations of using DA-9701 in lab experiments is its complex mechanism of action, which makes it difficult to study.
Direcciones Futuras
There are several future directions for the study of DA-9701. One area of research is the development of new formulations and delivery methods that can enhance its therapeutic potential. Another area of research is the exploration of its potential in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease and colorectal cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify new targets for therapeutic intervention.
Conclusion:
In conclusion, DA-9701 is a novel compound that has been extensively studied for its therapeutic potential. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-ulcer, and anti-cancer properties. It has also been found to be effective in treating gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis. Further research is needed to fully understand its mechanism of action and to identify new targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of DA-9701 involves the combination of berberine and fennel oil. Berberine is a natural compound found in various plants, including barberry, goldenseal, and Oregon grape. Fennel oil is derived from the seeds of the fennel plant. The two compounds are mixed in a specific ratio and heated to produce DA-9701.
Aplicaciones Científicas De Investigación
DA-9701 has been extensively studied for its therapeutic potential. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-ulcer, and anti-cancer properties. It has also been found to be effective in treating gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis.
Propiedades
Número CAS |
268216-95-1 |
|---|---|
Nombre del producto |
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol |
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
2-(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol |
InChI |
InChI=1S/C10H15N3O5/c14-5-4-11-7-9(12(15)16)2-1-3-10(6-9,8-11)13(17)18/h1-2,14H,3-8H2 |
Clave InChI |
TWAADFPRUHACJZ-UHFFFAOYSA-N |
SMILES |
C1C=CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1C=CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
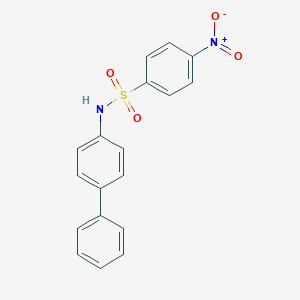
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
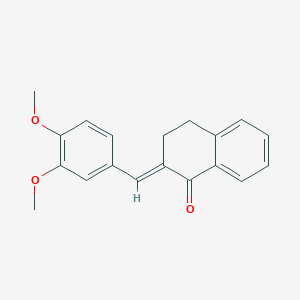
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
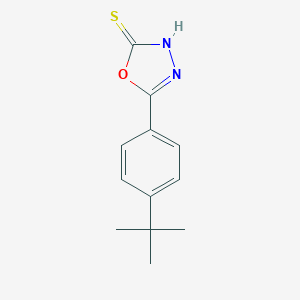
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
